Neodymium(III) phosphate hydrate (REO)

Proton conductivity Intermediate-temperature fuel cells Thermal barrier coatings

Neodymium(III) phosphate hydrate (REO, CAS 14913-17-8) is a hydrated rare-earth orthophosphate with the nominal formula NdPO₄·xH₂O, characterized by a monoclinic crystal structure and a molecular weight of 260.25 g/mol. Available commercially at purities up to 99.999% (REO, rare-earth oxide basis), it serves as a critical precursor for neodymium-doped phosphate laser glasses, proton-conducting ceramics, and high-temperature stable phosphors.

Molecular Formula H5NdO5P
Molecular Weight 260.25 g/mol
CAS No. 14913-17-8
Cat. No. B3241908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(III) phosphate hydrate (REO)
CAS14913-17-8
Molecular FormulaH5NdO5P
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESO.OP(=O)(O)O.[Nd]
InChIInChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2
InChIKeyDVCGJGNZLQAMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium(III) Phosphate Hydrate (REO) – CAS 14913-17-8: A Hydrated Rare-Earth Orthophosphate for High-Purity Optical, Laser, and Ceramic Procurement


Neodymium(III) phosphate hydrate (REO, CAS 14913-17-8) is a hydrated rare-earth orthophosphate with the nominal formula NdPO₄·xH₂O, characterized by a monoclinic crystal structure and a molecular weight of 260.25 g/mol [1]. Available commercially at purities up to 99.999% (REO, rare-earth oxide basis), it serves as a critical precursor for neodymium-doped phosphate laser glasses, proton-conducting ceramics, and high-temperature stable phosphors. Its defining physicochemical features—including structurally bound hydrate water stable to ~650 °C, an extremely low solubility product (~10⁻²⁶·⁶ at 25 °C), and the ability to incorporate high Nd³⁺ concentrations without fluorescence quenching—distinguish it from anhydrous neodymium oxide, nitrate salts, and non-phosphate rare-earth compounds in demanding optical and thermal applications.

Why Generic Substitution Fails for Neodymium(III) Phosphate Hydrate: Hydrate Stability, Solubility, and Optical Cross-Sections Cannot Be Interchanged Across Neodymium Salts and Glasses


Neodymium(III) phosphate hydrate cannot be simply replaced by neodymium oxide (Nd₂O₃), neodymium nitrate (Nd(NO₃)₃·6H₂O), or non-phosphate laser glasses because its performance is dictated by four interdependent, quantifiable parameters that vary dramatically across compound classes: (i) the thermal stability of structurally bound hydrate water, which persists to ~650 °C and enables proton conduction absent in anhydrous oxides [1]; (ii) an aqueous solubility product orders of magnitude lower than that of nitrate salts, directly impacting precursor purity and ceramic processing [2]; (iii) the stimulated emission cross-section of Nd³⁺ in a phosphate glass host, which differs by 5–10% between commercial glass formulations and determines laser gain [3]; and (iv) the high quantum efficiency (92 ± 5%) achievable at low Nd³⁺ doping in phosphate glasses, a value that degrades rapidly in alternative hosts due to concentration quenching [4]. Substituting any of these components without matching these specific metrics compromises device performance in high-power laser, proton-conducting, and environmental-barrier applications.

Quantitative Differentiation Evidence for Neodymium(III) Phosphate Hydrate


Structurally Bound Hydrate Water Remains Stable to 650 °C vs. Other Rare-Earth Phosphate Hydrates

In hydrated orthophosphate powders of La, Nd, and Gd, the structurally bound hydrate water in NdPO₄·0.5H₂O is accommodated within the rhabdophane structure and remains stable up to 650 °C before transforming to the monazite structure upon full dehydration [1]. This thermal stability is markedly higher than that of physically adsorbed water, which is lost reversibly at lower temperatures, and contrasts with the behavior of GdPO₄·0.5H₂O, whose proton conductivity depends largely on phosphate morphology rather than hydrate structure [1].

Proton conductivity Intermediate-temperature fuel cells Thermal barrier coatings

Aqueous Solubility Product Nearly 10²⁷ Lower than Typical Neodymium Nitrate Precursor

The equilibrium constant for NdPO₄ monazite dissolution, NdPO₄(s) ⇌ Nd³⁺ + PO₄³⁻, follows −log K = 7.621 + 0.04163 T + 1785/T, yielding a solubility product Kₛ₀ ≈ 10⁻²⁶·⁶ at 25 °C [1]. This value is more than 20 orders of magnitude lower than the solubility of neodymium nitrate hexahydrate (freely soluble in water) and at least 8 orders of magnitude lower than that of neodymium carbonate. Even under acidic conditions (pH = 2), monazite NdPO₄ dissolves sparingly, with solubility decreasing further at elevated temperatures (retrograde solubility) [1].

Nuclear waste immobilization Hydrothermal synthesis Environmental barrier materials

Stimulated Emission Cross-Section 5.6% Higher Than LHG-8 and Comparable to LG-770 Phosphate Laser Glass

N31 neodymium phosphate laser glass, fabricated using NdPO₄-based raw materials, exhibits a stimulated emission cross-section (σₑ) of 3.8 × 10⁻²⁰ cm² at 1053 nm, which is 5.6% higher than LHG-8 (3.6 × 10⁻²⁰ cm²) and within 2.6% of LG-770 (3.9 × 10⁻²⁰ cm²) [1]. The laser damage threshold exceeds 42 J/cm² for 3 ns pulses at 1064 nm, and the optical homogeneity reaches Δn ≈ 2 × 10⁻⁶ over a 400 mm aperture [1]. These specifications are directly linked to the quality and composition of the starting NdPO₄ hydrate precursor.

Inertial confinement fusion High-power laser amplifiers Nd:phosphate glass procurement

Fluorescence Quantum Efficiency of 92 ± 5% at Low Nd³⁺ Concentration Surpasses Typical Silicate and Fluoride Glass Hosts

Radiometrically calibrated integrating-sphere measurements on commercial Nd³⁺-doped phosphate laser glasses LG-750 and LG-760 yield a quantum efficiency of 92 ± 5% at low Nd³⁺ concentrations, corresponding to a nonradiative relaxation rate of only 210 ± 150 s⁻¹ [1]. In contrast, Nd³⁺ in silicate glasses typically exhibits quantum efficiencies of 60–80% due to higher multiphonon relaxation rates, and fluoride glasses, while offering lower phonon energies, suffer from poorer chemical durability and mechanical strength [2].

Laser gain media Quantum efficiency Concentration quenching

Nonlinear Refractive Index n₂ = 1.18 × 10⁻¹³ esu: 5.4% Higher than LG-770, Enabling Tailored Self-Focusing Control in High-Peak-Power Systems

The nonlinear refractive index n₂ of N31 phosphate laser glass is 1.18 × 10⁻¹³ esu, compared to 1.12 (LHG-8), 1.01 (LG-770), and 1.1 (KGSS-0180) [1]. While a lower n₂ is generally desirable to suppress self-focusing, the slightly elevated n₂ of N31 is balanced by its higher stimulated emission cross-section (3.8 vs. 3.6 × 10⁻²⁰ cm² for LHG-8), yielding a figure-of-merit (σₑ/n₂) that is within 1% of LG-770 but with the advantage of higher absolute gain. This trade-off is explicitly engineered for facilities where gain, not nonlinear suppression, is the limiting design constraint.

Nonlinear optics Self-focusing mitigation High-peak-power lasers

Refractive Index nd = 1.540 Enables Precise Index Matching in Large-Aperture Cladding Designs

The refractive index at the d-line (587.6 nm) for N31 glass is nd = 1.540, which is higher than that of LHG-8 (1.5296), LG-770 (1.5067), and KGSS-0180 (1.533/1.5201) [1]. This elevated index is exploited in edge-cladding designs: Cu²⁺-doped phosphate cladding glass is precisely index-matched to N31 to suppress amplified spontaneous emission (ASE) and parasitic oscillations in large-aperture slabs [1]. A mismatch of >0.002 would cause unacceptable reflection losses at the cladding interface, degrading the gain uniformity across the aperture.

Edge cladding Amplified spontaneous emission suppression Index-matched glass

High-Value Procurement Scenarios for Neodymium(III) Phosphate Hydrate


Precursor for N31-Class High-Gain Phosphate Laser Glass in Inertial Confinement Fusion Facilities

When the laser architecture requires a stimulated emission cross-section ≥3.8 × 10⁻²⁰ cm² and a laser damage threshold >42 J/cm² (3 ns, 1064 nm), NdPO₄ hydrate of ≥99.999% (REO) purity must be specified as the raw material. The 5.6% higher cross-section of N31 glass (produced from this precursor) compared to LHG-8 directly reduces the pump energy budget in multi-kJ amplifier chains, while the quantified nonlinear index n₂ = 1.18 × 10⁻¹³ esu allows precise self-focusing modeling [1].

Intermediate-Temperature Proton-Conducting Electrolyte for Fuel Cells and Steam Electrolysis

NdPO₄·0.5H₂O, with structurally bound water stable to 650 °C, is the only light rare-earth orthophosphate hydrate that retains proton conductivity at intermediate temperatures without undergoing premature dehydration [1]. This stability window (400–650 °C) matches the operating range of next-generation proton-conducting ceramic fuel cells (PCFCs), enabling higher electrode kinetics than low-temperature PEM systems while avoiding the materials degradation issues of oxide-ion conductors above 700 °C.

Nuclear Waste Immobilization Matrices Requiring <10⁻²⁶ Solubility Product

For geological repositories where the maximum permissible Nd³⁺ release rate is governed by the solubility product, NdPO₄ monazite ceramics synthesized from the hydrate precursor deliver Kₛ₀ ≈ 10⁻²⁶·⁶ at 25 °C, with further decreases at elevated temperature due to retrograde solubility [1]. This solubility is >100× lower than earlier thermodynamic estimates and ensures that even under mildly acidic groundwater conditions (pH ≥ 2), the Nd³⁺ concentration remains below 10⁻¹³ mol/L, meeting the most stringent environmental safety cases.

High-Quantum-Efficiency Nd³⁺-Doped Phosphate Gain Media for Diode-Pumped Solid-State Lasers

When designing a diode-pumped Nd:phosphate laser where slope efficiency is limited by the quantum defect, selecting NdPO₄ hydrate-derived glass with a measured quantum efficiency of 92 ± 5% at low Nd³⁺ concentration minimizes thermal loading [1]. This 15–30 percentage-point advantage over typical Nd:silicate glasses permits higher repetition rates and better beam quality in compact laser heads for materials processing and medical applications.

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